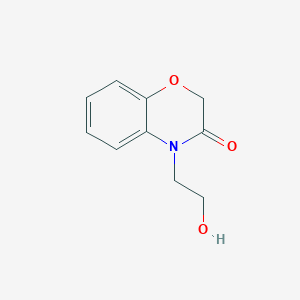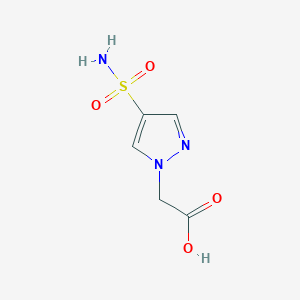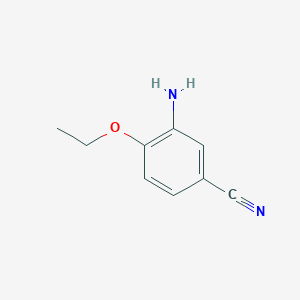
4-Amino-N-(Oxan-4-yl)benzol-1-sulfonamid
Übersicht
Beschreibung
4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C11H16N2O3S and its molecular weight is 256.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Eigenschaften
4-Amino-N-(Oxan-4-yl)benzol-1-sulfonamid: gehört zur Klasse der Sulfonamide, die für ihre antibakterielle Aktivität bekannt sind. Diese Verbindung kann das Wachstum von Bakterien hemmen, indem sie in ihren Folatsyntheseweg eingreift, der für die bakterielle DNA-Synthese und -Replikation unerlässlich ist .
Anti-Kohlenhydratanhydrase-Aktivität
Die Sulfonamidgruppe ist dafür bekannt, die Kohlenhydratanhydrase zu hemmen, ein Enzym, das eine wichtige Rolle bei der Regulierung des pH-Werts und der Flüssigkeitsbalance in verschiedenen Geweben spielt. Diese Aktivität deutet auf mögliche Anwendungen bei der Behandlung von Erkrankungen wie Glaukom hin, bei denen eine Reduzierung des Augeninnendrucks erforderlich ist .
Diuretische Wirkungen
Aufgrund seiner Anti-Kohlenhydratanhydrase-Aktivität kann This compound auch als Diuretikum dienen. Es könnte zur Förderung der Wasserausscheidung aus dem Körper beitragen, was bei Erkrankungen wie Herzinsuffizienz oder Bluthochdruck vorteilhaft ist .
Hypoglykämische Wirkungen
Sulfonamide wurden mit hypoglykämischen Wirkungen in Verbindung gebracht, was auf mögliche Anwendungen bei der Behandlung von Diabetes hindeutet. Durch Beeinflussung der Insulinausschüttung oder Nachahmung der Insulinwirkung könnte diese Verbindung dazu beitragen, den Blutzuckerspiegel zu senken .
Entzündungshemmende Eigenschaften
Die Fähigkeit der Verbindung, Enzyme und Entzündungsmediatoren zu modulieren, deutet darauf hin, dass sie entzündungshemmende Anwendungen haben könnte. Dies könnte besonders nützlich bei chronisch-entzündlichen Erkrankungen wie Arthritis sein .
Studien zur Umweltbelastung
Da Sulfonamide nicht leicht biologisch abbaubar sind, wächst das Interesse an der Untersuchung der Umweltbelastung dieser Verbindungen. Forschungen zu This compound könnten Erkenntnisse über sein Verhalten in der Umwelt und seine potenziellen Auswirkungen auf Ökosysteme liefern .
Wirkmechanismus
Target of Action
The primary target of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is the enzyme dihydrofolate synthetase . This enzyme plays a crucial role in the synthesis of tetrahydrofolic acid (THF), a compound necessary for DNA replication .
Mode of Action
4-amino-N-(oxan-4-yl)benzene-1-sulfonamide acts by inhibiting the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid . It competes with PABA for binding to dihydrofolate synthetase, thereby preventing the synthesis of THF .
Biochemical Pathways
The inhibition of THF synthesis disrupts the biochemical pathway of DNA replication . Without THF, the cells cannot replicate their DNA, which hinders cell division . This effect makes 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide bacteriostatic rather than bactericidal .
Pharmacokinetics
It is known that sulfonamides, the class of drugs to which this compound belongs, are generally well absorbed and widely distributed in the body .
Result of Action
The result of the action of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is the inhibition of bacterial growth . By preventing DNA replication, the drug stops the bacteria from dividing and proliferating .
Action Environment
The action of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the drug’s efficacy, as PABA competes with the drug for binding to dihydrofolate synthetase . Additionally, the pH of the environment can affect the drug’s solubility and therefore its bioavailability .
Biochemische Analyse
Cellular Effects
Sulfonamides, a group of compounds to which this compound is related, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Molecular Mechanism
Sulfonamides, a related group of compounds, are known to inhibit the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid by competing with PABA for binding to dihydrofolate synthetase .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide in laboratory settings .
Dosage Effects in Animal Models
Sulfonamides, a related group of compounds, have been shown to cause various side effects including diseases of the digestive and respiratory tracts, and strong allergic reactions when used in large doses .
Transport and Distribution
There is currently no available information on how 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is transported and distributed within cells and tissues .
Eigenschaften
IUPAC Name |
4-amino-N-(oxan-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c12-9-1-3-11(4-2-9)17(14,15)13-10-5-7-16-8-6-10/h1-4,10,13H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYKOKZHUSQDHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



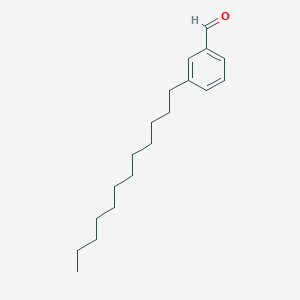
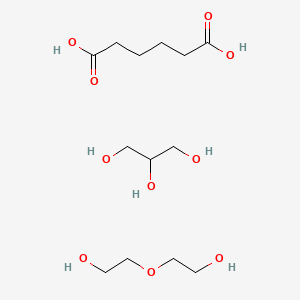
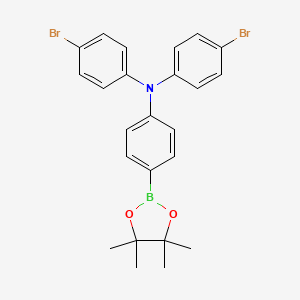
![4,9-Bis(5-bromothiophen-2-yl)-6,7-bis(4-(hexyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B1518116.png)
![1-(3-Hydroxypropyl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1518119.png)
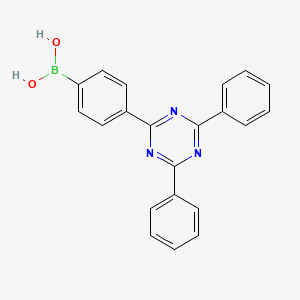
![4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid](/img/structure/B1518121.png)
![1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1518124.png)
![2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1518125.png)
![1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1518126.png)
